ER degrader 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
ER degrader 4 can be synthesized through a series of chemical reactions involving specific reagents and conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical use .
化学反応の分析
Types of Reactions
ER degrader 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that may enhance its activity or selectivity .
科学的研究の応用
ER degrader 4 has a wide range of scientific research applications, including:
作用機序
ER degrader 4 exerts its effects by binding to the estrogen receptor and inducing its degradation through the proteasome pathway . This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets include the estrogen receptor alpha, and the pathways involved are related to estrogen signaling and receptor degradation .
類似化合物との比較
ER degrader 4 can be compared with other similar compounds such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with robust and selective ER degradation.
SAR439859: A novel SERD with superior ER antagonist and degrader activities.
This compound is unique due to its oral bioavailability and potent anti-tumor activity, making it a promising candidate for further development and clinical use .
特性
分子式 |
C26H19FO4S |
---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |
InChIキー |
LORPMLOKMAZOOA-WUXMJOGZSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。